molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2965791
CAS No.: 17733-86-7
M. Wt: 251.63
InChI Key: RWPLMOJDZBCVIC-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a chlorinated propanamide derivative featuring a trifluoromethyl-substituted phenyl group at the amide nitrogen. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the development of selective androgen receptor modulators (SARMs) and kinase inhibitors. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chloro substituent on the propanamide chain contributes to electronic modulation and steric effects .

Properties

IUPAC Name

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLMOJDZBCVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The search results provide limited information about the applications of the compound "3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide." However, they do offer some context regarding related compounds and their uses, which can help infer potential applications.

Triazoles and Related Compounds

  • General Applications of Triazoles: Triazoles, which are nitrogen-containing heterocycles, have applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They possess biological properties such as antibacterial, antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities . Triazole building blocks are utilized in synthesizing drugs, agrochemicals, dyes, and pharmaceuticals, and they can also act as corrosion inhibitors and stabilizers in polymers .
  • Nonlinear Optical (NLO) Applications: Triazole compounds hold promise for nonlinear optical (NLO) applications in biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences .

Trifluoromethylphenyl Amides

  • Fungicidal Properties: Trifluoromethylphenyl amides (TFMPAs) have been designed and synthesized as potential pesticides and have demonstrated fungicidal activity against various Colletotrichum species . For example, 2‐chloro‐N‐[2,6‐dichloro‐4‐(trifluoromethyl)phenyl]acetamide showed strong antifungal activity .

Related Compounds

  • (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide (S-23): This compound is a selective androgen receptor modulator (SARM) with high binding affinity and in vitro agonist activity . It has been characterized in male rats as a hormonal male contraceptive .

Inference and Potential Applications
Based on the information available, "this compound" may have potential applications in:

  • Agrochemicals: As a trifluoromethylphenyl amide, it could possess fungicidal or pesticidal properties .
  • Pharmaceuticals: Given the biological activities associated with triazoles and the use of related compounds as SARMs, it might have potential in drug discovery .
  • Material Science: Triazoles are used in developing materials with unique properties, suggesting it could be explored for similar applications .

Data Table (Inferred Properties and Potential Applications)

Property/ApplicationDescription
Potential Fungicidal ActivityBased on the known fungicidal properties of trifluoromethylphenyl amides .
Pharmaceutical PotentialAs a derivative of propanamide, it might possess relevant biological activities, similar to SARM compounds .
Material Science ApplicationsTriazoles are used in developing materials with unique properties, such as conducting polymers and sensors .

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Applications References
3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide -CF₃ (electron-withdrawing) C₁₀H₉ClF₃NO High lipophilicity; used in SARMs and kinase inhibitors
3-Chloro-N-(4-methylphenyl)propanamide -CH₃ (electron-donating) C₁₀H₁₂ClNO Intermediate for bioactive compounds; lower metabolic stability compared to -CF₃ analogs
3-Chloro-N-(3-methoxyphenyl)propanamide -OCH₃ (electron-donating) C₁₀H₁₂ClNO₂ Increased solubility due to polar methoxy group
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide -CF₃ with methyl on propanamide chain C₁₁H₁₂F₃NO Steric hindrance from methyl group alters binding affinity

Key Findings :

  • Electron-withdrawing vs. donating groups : The -CF₃ group enhances metabolic resistance compared to -CH₃ or -OCH₃, as observed in pharmacokinetic studies of SARMs .
  • Steric effects: Methylation at the propanamide chain (e.g., 2-methyl analogs) reduces synthetic yields (24–47% in ) compared to non-methylated derivatives .

Variations in the Propanamide Chain

Modifications to the chloro position or chain structure significantly impact biological activity:

Compound Name Propanamide Chain Structure Biological Activity References
This compound -CH₂CH(Cl)CONH- Androgen receptor modulation
(R)-3-Chloro-N-(2-(3,4-dimethoxyphenyl)phenyl)propanamide Stereospecific hydroxypropyl chain Enhanced target binding due to chirality
3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Piperidinyl substitution Dopamine D2 receptor antagonism (24% yield)

Key Findings :

  • Chirality : Stereospecific analogs (e.g., R-configuration in ) show improved receptor selectivity.
  • Bulkier substituents : Piperidinyl or sulfonamide groups (e.g., ) reduce oral bioavailability due to increased molecular weight .

Pharmacokinetic and Metabolic Comparisons

  • S-4 (3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methylpropanamide): Despite structural similarities, S-4 exhibits higher oral bioavailability due to its hydroxy and methyl groups, which facilitate passive diffusion .
  • Bicalutamide (N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide): The sulfonyl group in bicalutamide increases plasma protein binding, prolonging half-life compared to the target compound .

Biological Activity

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}ClF3_3N
  • Molecular Weight : Approximately 251.65 g/mol

The presence of the chloro and trifluoromethyl groups contributes to its unique biological properties, enhancing lipophilicity and modulating interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can selectively bind to various enzymes, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.
  • Receptor Modulation : It may act on specific receptors involved in pain pathways, similar to other compounds that target TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which are implicated in nociception and inflammatory responses .

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity against various pathogens. For instance:

  • Antichlamydial Activity : The compound has shown selective activity against Chlamydia, with IC50_{50} values indicating effective inhibition of bacterial proliferation without significant cytotoxicity .
  • General Antimicrobial Effects : It has been investigated for its efficacy against N. meningitidis and H. influenzae, demonstrating moderate antibacterial activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50_{50} values ranging from 10 to 30 µM depending on the cancer type .
  • Mechanistic Insights : The mechanism involves modulation of cell signaling pathways related to proliferation and survival, potentially through inhibition of key kinases or transcription factors involved in tumor growth.

Study 1: Antimicrobial Efficacy

A study conducted by Leung et al. explored the antimicrobial efficacy of various derivatives including this compound. The results highlighted:

CompoundTarget PathogenIC50_{50} (µg/mL)Notes
This compoundChlamydia spp.5.2High selectivity, low toxicity
ACP1aN. meningitidis64Moderate potency

This study underscores the potential for developing new antimicrobial agents based on this scaffold.

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers assessed the effects of the compound on various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Modulation of apoptosis-related pathways

These findings suggest that the compound may serve as a lead for further drug development targeting specific cancers.

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for confirming the structural integrity of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the trifluoromethyl group (δ ~110-125 ppm in 19F^{19}F-NMR) and the chloro-propanamide backbone. Compare chemical shifts with structurally similar compounds like 3-chloro-N-(4-methoxyphenyl)propanamide .
  • X-ray Crystallography: Resolve molecular conformation and intermolecular interactions. For example, studies on analogs (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) reveal hydrogen-bonded dimers stabilizing the crystal lattice, critical for understanding solubility and stability .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are most effective?

Answer:

  • HPLC with UV Detection: Use reverse-phase C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) at 254 nm. This method resolves impurities like nitro or cyano derivatives (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) that may form during nitration or amidation steps .
  • Melting Point Analysis: Compare observed melting points with literature values (e.g., analogs such as 3-chloro-N-(3-fluorophenyl)propanamide melt at ~120–125°C) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Mechanistic Insights: The trifluoromethyl group destabilizes the adjacent phenyl ring via strong inductive effects, increasing electrophilicity at the amide carbonyl. This enhances susceptibility to hydrolysis or aminolysis. Compare reactivity with non-fluorinated analogs (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide) using kinetic studies .
  • Experimental Design: Conduct competition experiments with varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF or DMSO) to quantify rate differences .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

  • Metabolic Stability Analysis: Use liver microsome assays to identify metabolic degradation pathways. For example, fluorinated analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show increased stability due to fluorine’s metabolic resistance .
  • Solubility Optimization: Modify formulation using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes, as logP values >3 (common for trifluoromethylated compounds) often limit aqueous solubility .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Temperature Control: Maintain reaction temperatures below 50°C during amide coupling (e.g., using EDCI/HOBt) to prevent racemization or chloro-group elimination .
  • Byproduct Identification: Employ LC-MS to detect halogenated impurities (e.g., dichloro derivatives) and adjust stoichiometry of reagents like 3-(trifluoromethyl)phenethylamine .

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